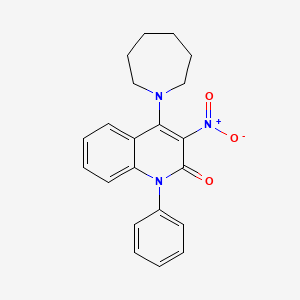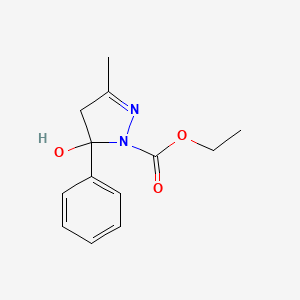![molecular formula C24H23N3O3S B5010581 N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5010581.png)
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained significant attention in the scientific community due to its potential applications in cancer therapy and metabolic disorders. In
Aplicaciones Científicas De Investigación
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been extensively studied for its potential applications in cancer therapy. Glutaminase is overexpressed in many cancer cells, and its inhibition by this compound has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. This compound has also been studied for its potential use in metabolic disorders such as obesity and diabetes, as glutaminase plays a crucial role in regulating glucose and lipid metabolism.
Mecanismo De Acción
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide inhibits glutaminase by binding to its allosteric site, which is distinct from its active site. This binding induces a conformational change in the enzyme, leading to its inactivation. Glutaminase inhibition by this compound leads to a decrease in glutamate production and an increase in glutamine levels, which can induce apoptosis in cancer cells and alter glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and pancreatic cancer cells. Glutaminase inhibition by this compound has also been shown to alter glucose and lipid metabolism, leading to decreased insulin secretion and increased fatty acid oxidation. This compound has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide is a highly specific inhibitor of glutaminase, making it a valuable tool for studying the role of glutaminase in various cellular processes. However, this compound has limitations in terms of its bioavailability and toxicity, which may limit its potential applications in vivo. Additionally, the development of resistance to this compound has been reported in some cancer cell lines, highlighting the need for further research into alternative glutaminase inhibitors.
Direcciones Futuras
Future research on N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide should focus on improving its bioavailability and reducing its toxicity, as well as identifying alternative glutaminase inhibitors. Additionally, the potential applications of this compound in metabolic disorders such as obesity and diabetes should be further explored. Finally, the role of glutaminase in various cellular processes, including autophagy and immune function, should be investigated to fully understand the potential applications of glutaminase inhibitors such as this compound.
Métodos De Síntesis
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-propoxybenzoyl chloride with 3-aminobenzoic acid to form 4-propoxy-N-(3-aminobenzoyl)benzamide. This intermediate is then reacted with thionyl chloride to form N-(3-aminobenzoyl)-N-(4-propoxyphenyl)thiourea, which is further reacted with 3-(benzoylamino)aniline to form this compound.
Propiedades
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-2-15-30-21-13-11-18(12-14-21)23(29)27-24(31)26-20-10-6-9-19(16-20)25-22(28)17-7-4-3-5-8-17/h3-14,16H,2,15H2,1H3,(H,25,28)(H2,26,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMICBUVWYMFEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B5010504.png)
![2,3,4,5-tetrabromo-6-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5010515.png)
![(3R*,4R*)-1-{[4-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5010522.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5010525.png)
![2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5010538.png)


![N-butyl-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5010549.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5010551.png)
![2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5010561.png)
![diethyl [5-(2-tert-butylphenoxy)pentyl]malonate](/img/structure/B5010575.png)
![5-({1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010589.png)
![1-{2-[4-(4,6-dimethoxy-2-pyrimidinyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5010595.png)